Cas no 1017029-69-4 (3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one)
![3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one structure](https://www.kuujia.com/scimg/cas/1017029-69-4x500.png)
3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
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- 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 3-(2-aminoethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
- 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one
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- MDL: MFCD09937483
- Inchi: 1S/C8H9N3OS/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7/h1,4-5H,2-3,9H2
- InChI Key: RMFGOKHODWOEEE-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1N=CN(C2=O)CCN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 244
- XLogP3: 0
- Topological Polar Surface Area: 86.9
3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-265502-2.5g |
3-(2-aminoethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
1017029-69-4 | 2.5g |
$923.0 | 2023-09-14 | ||
Enamine | EN300-265502-0.25g |
3-(2-aminoethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
1017029-69-4 | 0.25g |
$432.0 | 2023-09-14 | ||
Enamine | EN300-265502-0.05g |
3-(2-aminoethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
1017029-69-4 | 0.05g |
$395.0 | 2023-09-14 | ||
Life Chemicals | F1907-0044-0.25g |
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one |
1017029-69-4 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Enamine | EN300-265502-5g |
3-(2-aminoethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
1017029-69-4 | 5g |
$1364.0 | 2023-09-14 | ||
Enamine | EN300-265502-0.1g |
3-(2-aminoethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
1017029-69-4 | 0.1g |
$414.0 | 2023-09-14 | ||
Enamine | EN300-265502-1.0g |
3-(2-aminoethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
1017029-69-4 | 1.0g |
$470.0 | 2023-07-07 | ||
Life Chemicals | F1907-0044-1g |
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one |
1017029-69-4 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-0044-2.5g |
3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one |
1017029-69-4 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Enamine | EN300-265502-5.0g |
3-(2-aminoethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
1017029-69-4 | 5.0g |
$1364.0 | 2023-07-07 |
3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one Related Literature
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Additional information on 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Professional Introduction to 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 1017029-69-4)
3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1017029-69-4, belongs to the thienopyrimidine class, which is well-known for its role in the development of various bioactive molecules. The presence of both thieno and pyrimidine rings in its structure imparts a rich chemical diversity, making it a promising scaffold for drug discovery and medicinal chemistry applications.
The thieno[2,3-d]pyrimidin-4(3H)-one moiety is particularly interesting because it combines the aromatic stability of the thieno ring with the nitrogen-rich environment of the pyrimidine core. This structural feature allows for multiple sites of functionalization, enabling chemists to tailor the molecule for specific biological targets. The 2-aminoethyl substituent at the 3-position further enhances the compound's potential by introducing a flexible side chain that can interact with biological receptors in various ways.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. Among these, thienopyrimidines have emerged as a key class of molecules due to their ability to modulate multiple biological pathways. The 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one structure has been explored for its potential in inhibiting enzymes and receptors involved in cancer, inflammation, and infectious diseases. Its unique chemical framework provides a basis for designing molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of this compound is its versatility in drug design. The aminoethyl group can be further modified through various chemical reactions, such as acylation, alkylation, or phosphorylation, to create derivatives with tailored pharmacological properties. Additionally, the presence of multiple hydrogen bond donors and acceptors in its structure makes it an excellent candidate for interactions with biological targets such as proteins and nucleic acids.
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as inhibitors of kinases and other enzymes implicated in disease pathogenesis. For instance, modifications to the 2-aminoethyl side chain have been shown to improve solubility and metabolic stability, crucial factors for drug efficacy. Furthermore, computational modeling studies have suggested that this scaffold can effectively bind to pocket regions on target proteins, providing a rational basis for structure-based drug design.
The pharmaceutical industry has taken notice of these findings, leading to increased investment in thienopyrimidine-based drug candidates. Several companies are currently conducting preclinical studies to evaluate the safety and efficacy of compounds derived from this class. The 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one is being particularly scrutinized for its potential as an anti-inflammatory agent, with early results showing promising activity in animal models.
From a synthetic chemistry perspective, the preparation of thieno[2,3-d]pyrimidin-4(3H)-one derivatives presents both challenges and opportunities. The synthesis typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Advances in catalytic methods and green chemistry principles have made it possible to produce these compounds more efficiently while minimizing environmental impact. These developments are essential for scaling up production and making thienopyrimidine-based drugs more accessible.
The biological activity of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one is also influenced by its solubility profile. Poor solubility can limit bioavailability and therapeutic effectiveness, necessitating modifications to enhance water solubility without compromising other pharmacokinetic properties. Researchers are exploring various strategies, such as prodrug formulations or co-crystallization with solubilizing agents, to address this issue.
In conclusion, 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 1017029-69-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its role in drug discovery underscores the importance of heterocyclic compounds in developing novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely that we will see further innovation in both synthetic methodologies and clinical applications.
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